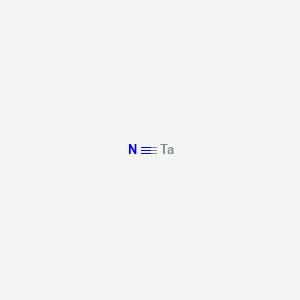
Tantaleinnitrid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tantalum nitride nanoparticles involves colloidal synthesis methods, allowing for control over particle size and crystallinity through the use of different organic solvents and reaction times. This process results in nanoparticles ranging in size from 2 to 23 nm (Ho et al., 2011). Additionally, a novel method for the controlled synthesis of tantalum oxynitride and nitride nanoparticles using urea as the nitrogen source has been developed, demonstrating the ability to tailor both the composition and size of the nanoparticles (Gao, Giordano, & Antonietti, 2011).
Molecular Structure Analysis
Shock compression techniques have been employed to synthesize B1-type tantalum nitride (polycrystalline bulk state), revealing the possibility of achieving nearly 100% recovery rate for certain conditions. This method also confirmed that the nitrogen content does not change significantly through shock compression, indicating the stoichiometry of the B1-type tantalum nitride as TaN0.96–0.99 (Mashimo et al., 1993).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of tantalum nitride include the study of its formation through self-propagating high-temperature synthesis (SHS), highlighting the effects of sample density, nitrogen pressure, and preheating temperature on the combustion process and product composition (Yeh, Liu, & Chang, 2004).
Physical Properties Analysis
The physical properties of tantalum nitride, including its structure and electrochemical characteristics, have been studied through the synthesis of nanocrystalline TaN and W nitrides. These studies have highlighted the impact of ammonolysis and heat treatment on the formation of nanocrystallites, revealing insights into their morphology, surface area, density, and electronic conductivity (Choi & Kumta, 2007).
Chemical Properties Analysis
The chemical properties of tantalum nitride have been explored through the synthesis and characterization of tantalum (oxy)nitrides, demonstrating their potential to enhance photocatalytic activity under visible light. This research has shown the ability of tantalum (oxy)nitrides to improve Fe(3+) reduction and degrade pollutants, with the photocatalytic activity being influenced by the nitrogen content and synthesis conditions (Du, Zhao, & Su, 2011).
Wissenschaftliche Forschungsanwendungen
Mikroelektronische Bauelemente
Dünne Tantaleinnitridschichten wurden erfolgreich auf Si- und SiO2/Si-Substraten unter Verwendung der DC-reaktiven Magnetronsputtertechnik abgeschieden und als mikroelektronisches Bauelement untersucht . Die Phase und Struktur der Proben wurden durch das Verhältnis von Stickstoff zu Argon und die Abscheideleistung eingestellt . Tantaleinnitrid wird in verschiedenen Anwendungen eingesetzt, einschließlich des Strukturelements in integrierten Schaltkreisen .
Dünnschichtwiderstände und Diffusionsbarrieren
This compound wird in Dünnschichtwiderständen und Diffusionsbarrieren verwendet . Diese Widerstände werden in elektronischen Geräten eingesetzt, da sie über einen weiten Temperaturbereich einen stabilen elektrischen Widerstand aufweisen .
Harte und schützende Beschichtungen
This compound wird für harte und schützende Beschichtungen verwendet . Es hat gute mechanische Eigenschaften, chemische Inertheit, eine breite Bandlücke und eine hohe Temperaturstabilität , wodurch es für diese Anwendung geeignet ist.
Hochgeschwindigkeits-Thermodruckköpfe
This compound wird in Hochgeschwindigkeits-Thermodruckköpfen verwendet . Diese Anwendung nutzt den hohen Schmelzpunkt und die Duktilität des Materials .
Zwischenschicht in der magnetischen Datenspeicherung
Eine dünne Tantaleinnitridschicht ist eine attraktive Zwischenschicht sowie eine Diffusionsbarrierschicht in [Fe-N/Ta-N]n-Mehrschichten für die Anwendung als potenzielle Schreibkopfmaterialien in der magnetischen Datenspeicherung mit hoher Dichte
Wirkmechanismus
Target of Action
Tantalum nitride (TaN) is a chemical compound that primarily targets the semiconductor industry . It is used as a diffusion barrier and insulating layer between copper interconnects in the back end of line of computer chips . TaN is also used in thin film resistors and as a sputtering target for thin film deposition .
Mode of Action
TaN interacts with its targets through its unique physical and chemical properties . It exhibits a range of stoichiometries, from Ta2N to Ta3N5, including TaN . The electrical properties of TaN films can vary from metallic conductor to insulator depending on the relative nitrogen ratio, with nitrogen-rich films being more resistive . The intensity of metallic properties of tantalum nitrides can be effectively adjusted by controlling the nitrogen concentration and pressure .
Biochemical Pathways
TaN meets the fundamental requirements for this process, and its theoretical maximum solar-to-hydrogen (STH) conversion efficiency can reach 15.9% . Severe bulk and interface charge recombination, along with sluggish water oxygen kinetics, seriously limits its sth conversion efficiency for pec water splitting .
Pharmacokinetics
Tan nanoparticles have been developed forphotoacoustic imaging-guided photothermal therapy of cancer in the second near-infrared (NIR-II) window . These nanoparticles are obtained by ultrasonic crushing of massive tantalum nitride and further modification by polyvinylpyrrolidone (PVP) to obtain good dispersion in water .
Result of Action
The result of TaN’s action is largely dependent on its application. In the semiconductor industry, TaN serves as an effective diffusion barrier and insulating layer . In the context of PEC water splitting, TaN can contribute to the conversion of solar energy into green hydrogen fuel . For biomedical applications, TaN nanoparticles can enhance the efficacy of photothermal therapy for cancer .
Action Environment
The action of TaN can be influenced by various environmental factors. For instance, the crystallinity and material quality of TaN improve up to 940 °C due to the elimination of oxygen impurities . Even higher annealing temperatures can cause material decomposition and introduce additional disorder within the TaN lattice, leading to reduced photoelectrochemical performance . In the context of thin film deposition, the relative amount of N2 can cause the deposited film to vary from face-centered cubic (fcc) TaN to hexagonal Ta2N as nitrogen decreases .
Safety and Hazards
Zukünftige Richtungen
The phase stability, mechanical properties, and metallic properties of tantalum nitrides are extensively studied by means of first principles calculations . The relationship between nitrogen concentration and physical properties of tantalum nitrides has been systematically investigated . With the nitrogen concentration increasing, it is found that the feature of covalent bonding enhances and the directionality of the covalent bonding and hardness of tantalum nitrides reduce .
Eigenschaften
IUPAC Name |
azanylidynetantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLGASXMSKOWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NTa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065183 | |
| Record name | Tantalum nitride (TaN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.955 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS] | |
| Record name | Tantalum nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12033-62-4 | |
| Record name | Tantalum nitride (TaN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum nitride (TaN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum nitride (TaN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum nitride (TaN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum mononitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of tantalum nitride?
A1: Tantalum nitride exists in various stoichiometries. The most common form, stoichiometric TaN, has a molecular formula of TaN and a molecular weight of 194.95 g/mol.
Q2: What are the typical crystal structures of TaN?
A2: TaN can crystallize in several forms, including cubic rocksalt (NaCl-type) [, , ], hexagonal (WC-type) [], and tetragonal structures []. The specific structure obtained depends on deposition conditions.
Q3: What spectroscopic techniques are used to characterize TaN thin films?
A3: Researchers commonly use X-ray diffraction (XRD) [, , , , , , ], X-ray photoelectron spectroscopy (XPS) [, , , , , ], Auger electron spectroscopy (AES) [, ], and Rutherford backscattering spectrometry (RBS) [, ] to investigate the crystal structure, composition, and chemical states within TaN films.
Q4: How does nitrogen flow rate during sputtering affect TaN film properties?
A5: The nitrogen flow rate significantly influences the properties of TaN films deposited by sputtering. Increasing the N2/Ar flow ratio generally leads to a decrease in deposition rate, an increase in film resistivity, and changes in crystal structure and morphology. [, , , , ]
Q5: What are the high-temperature stability characteristics of TaN thin films?
A6: TaN exhibits excellent high-temperature stability, making it suitable for applications like diffusion barriers in microelectronics and buffer/absorber layers in extreme ultraviolet lithography masks. [] Studies have investigated its thermal conductivity and electrical resistivity at temperatures up to 700 K. []
Q6: What are the applications of TaN in microelectronics?
A7: TaN is widely used in microelectronics as a diffusion barrier [, , ], metal gate electrode [, ], and thin-film resistor. [, , , ] Its high conductivity, chemical inertness, and thermal stability make it suitable for these applications.
Q7: How is TaN used to improve the bioactivity of titanium implants?
A8: Tantalum nitride coatings applied to titanium alloys can enhance their bioactivity and osseointegration. [] Studies have shown that TaN coatings promote the adhesion, proliferation, and differentiation of bone marrow stromal cells, leading to improved bone growth around the implant. []
Q8: Can TaN be used as an energy transducer for ignition applications?
A9: Yes, TaN exhibits promising ignition properties when used as a thin-film energy transducer. [] Its electrical properties and negative temperature coefficient enable efficient energy transfer and plasma formation, facilitating rapid ignition. []
Q9: What are the challenges in controlling the stoichiometry and properties of TaN thin films?
A10: Achieving precise control over the stoichiometry and properties of TaN films remains a challenge. Deposition parameters, such as nitrogen flow rate, substrate temperature, and bias voltage, significantly influence the film characteristics. [, , , , ] Further research is needed to optimize deposition processes and achieve desired film properties consistently.
Q10: What are some alternatives to TaN in specific applications?
A11: While TaN offers numerous advantages, researchers continue to explore alternative materials. For instance, titanium nitride (TiN) is also used as a diffusion barrier in microelectronics, and its performance is often compared to that of TaN. [, ] The choice between TaN and TiN depends on the specific application requirements, cost considerations, and environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



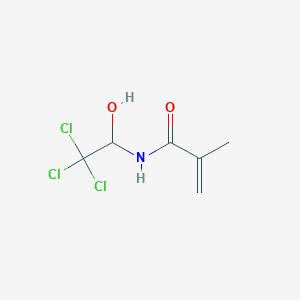
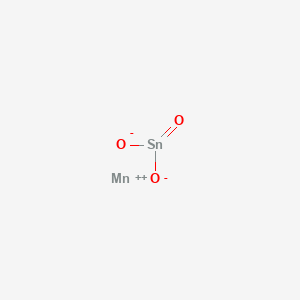



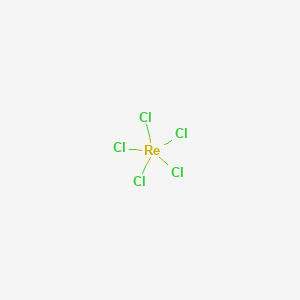
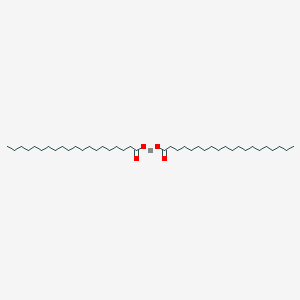
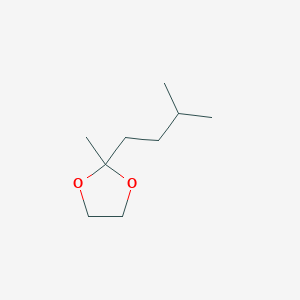
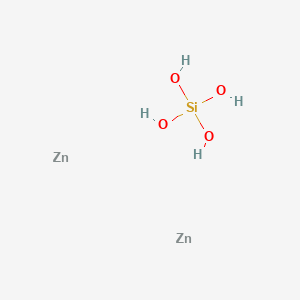
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
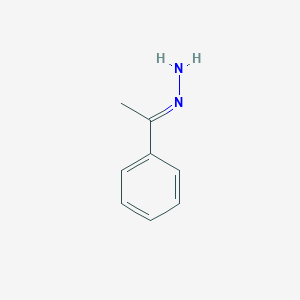
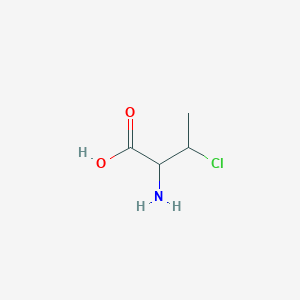

![1h-Benzo[b]fluorene](/img/structure/B78144.png)